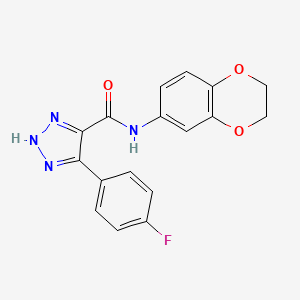![molecular formula C17H17ClFNO3 B2482407 2-(4-chlorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide CAS No. 1798038-00-2](/img/structure/B2482407.png)
2-(4-chlorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide is an organic compound that features a chlorophenoxy group and a fluorophenyl group
準備方法
The synthesis of 2-(4-chlorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide typically involves multiple steps. One common method starts with the etherification of m-dichlorobenzene to produce 3,4’-dichloro-diphenyl ether, followed by an acylation reaction with acetic anhydride or acetyl chloride in the presence of a Lewis acid . The reaction conditions include temperatures ranging from 0°C to the reflux temperature of the reaction materials, with the acylation reaction taking 1 to 10 hours .
化学反応の分析
2-(4-chlorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and the pathway involved .
類似化合物との比較
Similar compounds include:
2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols: These compounds have shown fungicidal activity and are used in agrochemical applications.
2-(4-chlorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide stands out due to its unique combination of a chlorophenoxy group and a fluorophenyl group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO3/c1-22-16(12-3-2-4-14(19)9-12)10-20-17(21)11-23-15-7-5-13(18)6-8-15/h2-9,16H,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFNTGHSCLFGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)COC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2482325.png)




![Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B2482336.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2482340.png)
![N-PHENYL-1-[5-(PYRROLIDINE-1-SULFONYL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE](/img/structure/B2482341.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(4-fluorophenyl)methyl]propanediamide](/img/structure/B2482343.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2482344.png)

![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2482346.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2482347.png)
